molecular formula C20H21N5OS B4960277 N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide

N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide

Cat. No. B4960277
M. Wt: 379.5 g/mol
InChI Key: PQOGIZIMBPZZOD-UHFFFAOYSA-N
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Description

N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancers.

Mechanism of Action

N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This pathway is known to be dysregulated in many types of cancers, leading to the uncontrolled growth and survival of cancer cells. By inhibiting BTK, N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide disrupts this pathway and induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide has been shown to have a potent inhibitory effect on BTK activity in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in plasma.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide is its specificity for BTK, which makes it a promising therapeutic option for cancer patients. However, one limitation of this compound is its potential for off-target effects, which could lead to unwanted side effects. Additionally, further research is needed to determine the optimal dosing and treatment schedule for N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide in clinical settings.

Future Directions

There are several potential future directions for research on N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide, including:
1. Combination therapy: N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide may be used in combination with other targeted therapies or chemotherapy agents to enhance its efficacy and overcome resistance.
2. Biomarker identification: Further research is needed to identify biomarkers that can predict response to N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide and guide patient selection.
3. Clinical trials: N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide is currently being evaluated in clinical trials for the treatment of various types of cancers, and further studies are needed to determine its safety and efficacy in larger patient populations.
4. Mechanism of resistance: Resistance to BTK inhibitors is a common problem in cancer treatment, and further research is needed to understand the mechanisms of resistance to N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide and develop strategies to overcome it.
Conclusion:
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide is a promising small molecule inhibitor that has shown potent activity against various types of cancers in preclinical studies. Further research is needed to determine its optimal dosing and treatment schedule, as well as its safety and efficacy in clinical settings. With continued research, N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide may become an important therapeutic option for cancer patients.

Synthesis Methods

The synthesis of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-3-nitropyridine with 2-pyridylmagnesium bromide to form 2-(2-pyridyl)pyridine. This compound is then reacted with 4-(2-pyridinyl)-1-piperazine to form N-(2-(4-(2-pyridinyl)-1-piperazinyl)-3-pyridinylmethyl)pyridin-2-amine. The final step involves the reaction of this compound with 2-thiophenecarboxylic acid to form N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide.

Scientific Research Applications

N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. This compound has been shown to target the B-cell receptor signaling pathway, which is known to play a critical role in the survival and proliferation of cancer cells.

properties

IUPAC Name

N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-20(17-6-4-14-27-17)23-15-16-5-3-9-22-19(16)25-12-10-24(11-13-25)18-7-1-2-8-21-18/h1-9,14H,10-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOGIZIMBPZZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide

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